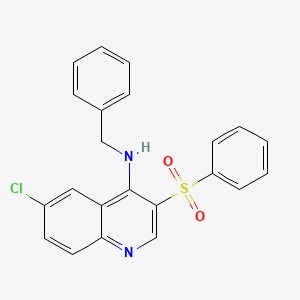

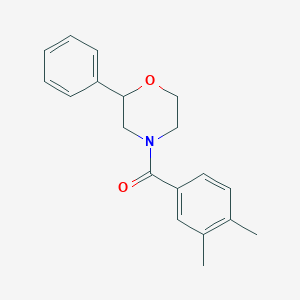

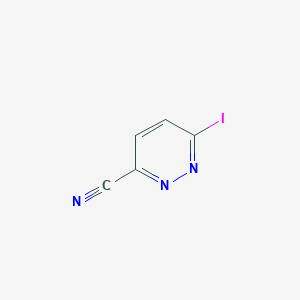

![molecular formula C21H15FN4O2S3 B2537922 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 362501-62-0](/img/structure/B2537922.png)

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Antitumor Activity

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves a multi-step process starting with the preparation of the 2-(4-aminophenyl)benzothiazole structure. This structure is obtained by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent acetylation yields amide compounds, which are then reacted with heterocyclic mercapto derivatives in the presence of potassium carbonate to produce the final compounds. Among the synthesized derivatives, some have shown significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in antitumor applications .

Molecular Structure Analysis

The molecular structure of the benzothiazole derivatives is characterized by the presence of different heterocyclic rings attached to the benzothiazole pharmacophore. The presence of these rings is crucial for the biological activity of the compounds. For instance, the introduction of a benzimidazole or imidazole ring has been found to enhance anticancer activity in certain derivatives . The structure-activity relationship is further explored by substituting different groups on the benzothiazole ring, which can lead to variations in the anticancer efficacy of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are crucial for the formation of the final bioactive compounds. The initial reaction between aminobenzoic acid and aminothiophenol under specific conditions forms the benzothiazole core. The acetylation step is important for the formation of the amide linkage, which is a common feature in the synthesized compounds. The final step involves a nucleophilic substitution reaction where the mercapto derivatives react with the amide compounds to form the final benzothiazole derivatives with potential antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzothiazole derivatives are influenced by the heterocyclic rings and substituents present in the molecules. These properties are important for the solubility, stability, and overall bioavailability of the compounds. The introduction of fluorine atoms, as seen in some derivatives, can affect the lipophilicity and metabolic stability, which are critical factors for the pharmacokinetic profile of the compounds. The presence of heterocyclic rings such as benzimidazole and imidazole can also influence the electronic properties and hydrogen bonding capabilities, which are relevant for the interaction with biological targets .

Src Kinase Inhibitory and Anticancer Activities

In a related study, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives was carried out to investigate their Src kinase inhibitory and anticancer activities. These compounds, which contain a thiazole ring instead of a pyridine, were evaluated for their ability to inhibit Src kinase, a target implicated in cancer progression. The unsubstituted N-benzyl derivative showed significant inhibition of c-Src kinase, and the 4-fluorobenzylthiazolyl derivative exhibited considerable inhibition of cell proliferation in various cancer cell lines, including breast carcinoma and leukemia cells. This suggests that the structural modifications in these derivatives can lead to potent anticancer agents with specific kinase inhibitory activities .

Applications De Recherche Scientifique

Structure-Activity Relationships and Metabolic Stability

One research avenue explores the structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. The study found that modifications to the benzothiazole ring could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Synthetic Methodologies and Heterocyclic Chemistry

Another aspect of research focuses on synthetic methodologies for creating novel heterocyclic compounds. For instance, the use of N-aryl-2-chloroacetamides as electrophilic building blocks enables the formation of thiazolo[3,2-a]pyrimidinones, showcasing a route to synthesize ring-annulated products with potential biological activities (Janardhan et al., 2014).

Antimicrobial and Anticancer Activities

Research also extends to the evaluation of novel thienopyrimidine-linked rhodanine derivatives for their in vitro antimicrobial activity. Compounds synthesized from condensation reactions exhibited significant antibacterial and antifungal potencies, highlighting the therapeutic potential of such derivatives (Kerru et al., 2019). Additionally, the synthesis and Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives have been investigated, revealing compounds with promising anticancer properties (Fallah-Tafti et al., 2011).

Insecticidal Properties

Furthermore, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This work emphasizes the role of chemical synthesis in developing new agricultural chemicals (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S3/c22-12-5-7-13(8-6-12)26-19(28)18-15(9-10-29-18)24-21(26)30-11-17(27)25-20-23-14-3-1-2-4-16(14)31-20/h1-8H,9-11H2,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFOXUNHEKTZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

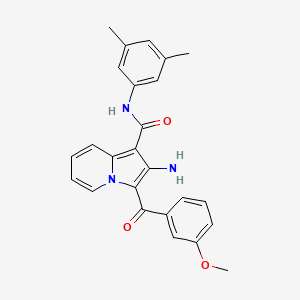

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

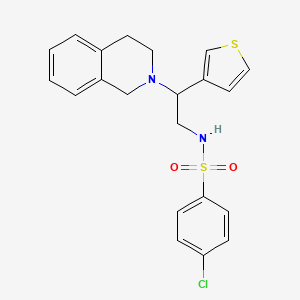

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

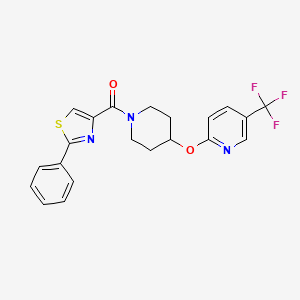

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)